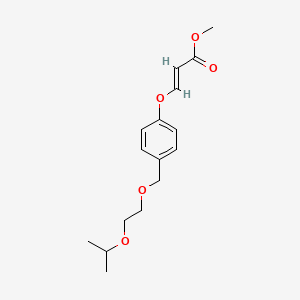
(E)-Methyl 3-(4-((2-isopropoxyethoxy)methyl)phenoxy)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 3-(4-((2-isopropoxyethoxy)methyl)phenoxy)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes an acrylate group, a phenoxy group, and an isopropoxyethoxy moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(4-((2-isopropoxyethoxy)methyl)phenoxy)acrylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The structure of the compound is confirmed using spectroscopic techniques such as UV-Vis, FT-IR, HRMS, and NMR .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 3-(4-((2-isopropoxyethoxy)methyl)phenoxy)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(E)-Methyl 3-(4-((2-isopropoxyethoxy)methyl)phenoxy)acrylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-Methyl 3-(4-((2-isopropoxyethoxy)methyl)phenoxy)acrylate involves its interaction with specific molecular targets. The acrylate group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares a similar acrylate and phenoxy structure but differs in the substituents attached to the phenoxy group.
Oxymethylene Ethers (OMEs): These compounds have similar ether linkages and are used as alternative fuels with reduced emissions.
Uniqueness
(E)-Methyl 3-(4-((2-isopropoxyethoxy)methyl)phenoxy)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C16H22O5 |
|---|---|
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
methyl (E)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]prop-2-enoate |
InChI |
InChI=1S/C16H22O5/c1-13(2)20-11-10-19-12-14-4-6-15(7-5-14)21-9-8-16(17)18-3/h4-9,13H,10-12H2,1-3H3/b9-8+ |
Clé InChI |
TZLKNBNAFFTDLA-CMDGGOBGSA-N |
SMILES isomérique |
CC(C)OCCOCC1=CC=C(C=C1)O/C=C/C(=O)OC |
SMILES canonique |
CC(C)OCCOCC1=CC=C(C=C1)OC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















